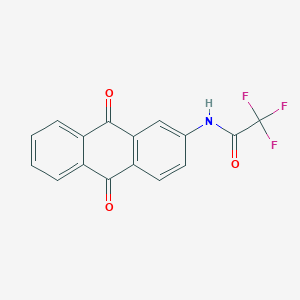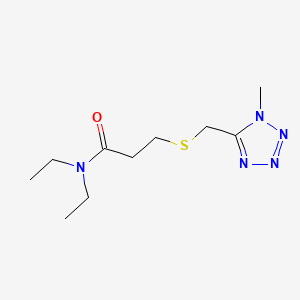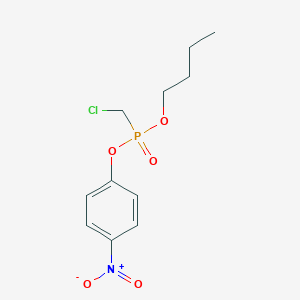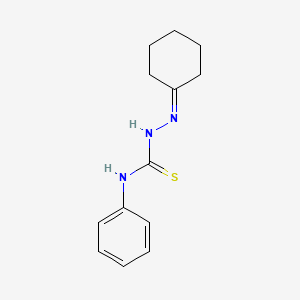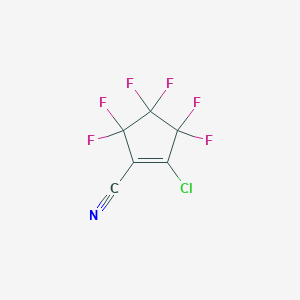
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile typically involves the reaction of hexafluorocyclopentene with chlorine and a cyanide source under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form hydrocarbons.
Addition Reactions: The double bond in the cyclopentene ring allows for addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, including solvents and cleaning agents.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function or stability .
Comparison with Similar Compounds
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile can be compared with other similar compounds, such as:
- 1,1,2,2,3,3-Hexafluorocyclopentane
- 1,1,2,2,3,3,4-Heptafluorocyclopentane
- cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane
These compounds share similar fluorinated ring structures but differ in their specific substituents and chemical properties.
Properties
CAS No. |
84439-71-4 |
|---|---|
Molecular Formula |
C6ClF6N |
Molecular Weight |
235.51 g/mol |
IUPAC Name |
2-chloro-3,3,4,4,5,5-hexafluorocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6ClF6N/c7-3-2(1-14)4(8,9)6(12,13)5(3,10)11 |
InChI Key |
QXNDBVOMJUCQMS-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(C(C1(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



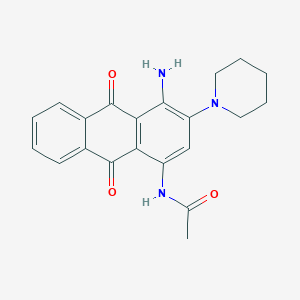
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

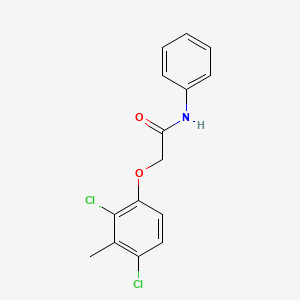
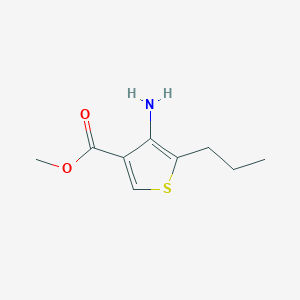

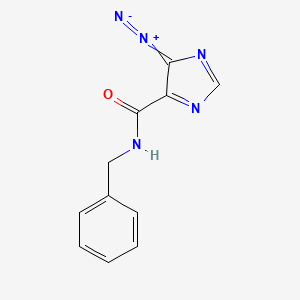
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)
